molecular formula C5H7NO2 B105667 N-Methylsuccinimide CAS No. 1121-07-9

N-Methylsuccinimide

Cat. No.: B105667
CAS No.: 1121-07-9
M. Wt: 113.11 g/mol
InChI Key: KYEACNNYFNZCST-UHFFFAOYSA-N
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Description

N-Methylsuccinimide is an organic compound with the molecular formula C5H7NO2. It is a derivative of succinimide, where one of the hydrogen atoms on the nitrogen atom is replaced by a methyl group. This compound is known for its role as a metabolite of N-methyl-2-pyrrolidone and is used in various chemical and industrial applications .

Scientific Research Applications

Mechanism of Action

Target of Action

N-Methylsuccinimide is a metabolite of N-methyl-2-pyrrolidone (NMP) It’s known to form hydrogen-bonded complexes with phenols .

Mode of Action

It’s known to interact with phenols, forming hydrogen-bonded complexes . This interaction could potentially influence the function of phenolic compounds in biological systems.

Biochemical Pathways

Its presence in plasma and urine can be used as a biomarker of exposure to nmp , suggesting that it may be involved in the metabolic pathways of NMP.

Pharmacokinetics

It’s known that this compound can be detected in plasma and urine following exposure to nmp , indicating that it is absorbed and metabolized in the body, and subsequently excreted.

Result of Action

Its presence in plasma and urine following exposure to NMP suggests that it may have a role in the body’s response to NMP .

Safety and Hazards

N-Methylsuccinimide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

N-Methylsuccinimide interacts with various biomolecules in the body. It forms hydrogen-bonded complexes with phenols, which have been investigated using infrared spectrometry . These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a metabolite of NMP. Its presence in plasma and urine can be used as a biomarker of exposure to NMP

Molecular Mechanism

The molecular mechanism of this compound is closely tied to its biochemical properties. It is involved in the mechanism of enolization step, as investigated by density-functional theory (DFT) calculations

Temporal Effects in Laboratory Settings

The concentration of this compound in plasma and urine rises during exposure, reaching a peak about 4 hours after the end of exposure, and then decays according to a one-compartment model with a half-time of approximately 8 hours . This indicates the temporal changes in the effects of this compound in laboratory settings.

Metabolic Pathways

This compound is involved in the metabolic pathway of NMP. NMP is first hydroxylated to 5-hydroxy-N-methyl-2-pyrrolidone (5HNMP), which is oxidized to this compound. This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide (2HMSI) .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylsuccinimide can be synthesized through several methods. One common method involves the reaction of succinic anhydride with methylamine hydrochloride. The reaction is typically carried out under microwave irradiation at 110°C for a short duration, followed by extraction with ethyl acetate and purification by crystallization with n-hexane .

Industrial Production Methods: In industrial settings, this compound is produced by reacting succinic anhydride with methylamine in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-Methylsuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydroxyl radicals are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products:

Comparison with Similar Compounds

    Succinimide: The parent compound, which lacks the methyl group on the nitrogen atom.

    N-Methyl-2-pyrrolidone: A related compound that serves as a precursor to N-Methylsuccinimide.

    N-Formyl pyrrolidinone: An oxidation product of this compound.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity compared to its parent compound, succinimide. Its ability to form hydrogen-bonded complexes and its role as a biomarker for N-methyl-2-pyrrolidone exposure further highlight its significance in various fields .

Properties

IUPAC Name

1-methylpyrrolidine-2,5-dione
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InChI

InChI=1S/C5H7NO2/c1-6-4(7)2-3-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEACNNYFNZCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40149902
Record name 2,5-Pyrrolidinedione, 1-methyl-
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Molecular Weight

113.11 g/mol
Source PubChem
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name 2,5-Pyrrolidinedione, 1-methyl-
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Vapor Pressure

0.000192 [mmHg]
Record name 2,5-Pyrrolidinedione, 1-methyl-
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CAS No.

1121-07-9
Record name N-Methylsuccinimide
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Record name N-Methylsuccinimide
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Record name N-METHYLSUCCINIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Methylsuccinimide?

A1: this compound has a molecular formula of C5H7NO2 and a molecular weight of 113.11 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have used infrared spectrometry to study hydrogen bond complexes between this compound and phenols. [] Gas-phase electron diffraction (GED) has also been employed to study its molecular structure. []

Q3: What is the thermal stability of this compound?

A3: Polymers containing this compound functional groups exhibit good thermal stability, with decomposition temperatures (Td) ranging from 304 °C to 344 °C. []

Q4: How does this compound react with nucleophilic reagents compared to 2,4-Azetidinedione?

A4: While 2,4-Azetidinedione undergoes ring-cleaved additions with nucleophiles, this compound primarily forms addition products at the carbonyl group. []

Q5: Can this compound be used in catalytic substrate oxidation?

A5: Yes, research shows that N-Methylpyrrolidinone, the precursor to this compound, can participate in a catalytic cycle with O2 and H2 in the presence of transition metal catalysts. This system regenerates hydroperoxide, which can oxidize substrates like triphenylphosphine, yielding this compound as a product. []

Q6: Is this compound involved in Aspartic Acid racemization?

A6: Yes, this compound serves as a model compound for studying the enolization of succinimide intermediates, a key step in the racemization of Aspartic Acid residues in peptides and proteins. []

Q7: Can this compound be used as a ligand in catalysis?

A7: Yes, this compound, along with its derivative N-chlorosuccinimide (NCS), can act as dicarbonyl ligands for gold catalysts. These ligands enhance the dispersion of gold species, suppress the reduction of gold cations, and reduce carbon deposition in acetylene hydrochlorination reactions. []

Q8: How do structural modifications of this compound derivatives affect their anticonvulsant activity?

A8: Research has shown that the anticonvulsant activity of N-alkoxycarbonyl-α-amino-N-methylsuccinimides is influenced by the N-alkoxycarbonyl group and stereochemistry. For instance, (S)-N-ethoxycarbonyl-alpha-amino-N-methyl-succinimide showed the highest activity against pentylenetetrazole (PTZ)-induced seizures. [, , , ]

Q9: Do N-Cbz-α-aminosuccinimide derivatives exhibit anticonvulsant activity?

A9: Yes, a series of N-Cbz-α-aminosuccinimides, synthesized from (R)- and (S)-N-Cbz-aspartic acid, displayed significant anticonvulsant activities in both maximal electroshock seizure (MES) and PTZ tests. The pharmacological effects were dependent on the N-substituted alkyl chain length and stereochemistry. [, ]

Q10: What are the major metabolites of N-Methyl-2-pyrrolidone (NMP) in humans?

A10: The major metabolites of NMP in humans are 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), this compound (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI). []

Q11: What is the relative toxicity of this compound compared to other NMP oxidation products?

A11: Studies using the Microtox toxicity assay revealed that this compound is more toxic than NMP itself and other identifiable oxidation products, including succinimide and various amines. []

Q12: How does the developmental toxicity of this compound compare to other NMP metabolites?

A12: While 5-HNMP and 2-HMSI showed minimal developmental toxicity in rats, this compound caused significant developmental toxicity, including increased post-implantation loss, external and visceral malformations, reduced fetal weight, and skeletal variations. []

Q13: Which NMP metabolite is the preferred biomarker for NMP exposure?

A13: Due to its longer half-life and consistent kinetics regardless of NMP dilution, 2-hydroxy-N-methylsuccinimide (2-HMSI) is recommended as a more reliable biomarker for NMP exposure compared to 5-HNMP. [, , , , ]

Q14: What analytical methods are used to determine this compound and other NMP metabolites in biological samples?

A14: Several methods are employed, including gas chromatography/mass spectrometry (GC/MS) [, , ], micellar electrokinetic capillary chromatography (MEKC) [], and liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS). [, , ]

Q15: How does liquefied sewage sludge decompose in supercritical water, and what is the role of this compound?

A15: During the decomposition of liquefied sewage sludge in supercritical water, this compound is detected as a heterocyclic compound in the liquid phase. It is believed to form from carboxylic acids and amides originating from saccharides and proteins. []

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